molecular formula C10H12ClN3O B1436679 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride CAS No. 1170187-60-6

2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Cat. No. B1436679
CAS RN: 1170187-60-6
M. Wt: 225.67 g/mol
InChI Key: MXPJUNGAGOKXFD-UHFFFAOYSA-N
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Description

2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They have been used clinically to treat diverse pathological conditions .


Synthesis Analysis

Quinazolinones can be synthesized through various methods . One common approach involves the amidation of 2-aminobenzoic acid derivatives . The derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .


Molecular Structure Analysis

Quinazoline is a nitrogen-containing fused heterocycle, and with an additional carbonyl linkage, it forms two different quinazolinones (either 4(3H)-quinazolinone or 2(1H)-quinazolinone) .


Chemical Reactions Analysis

Quinazolinone derivatives have diverse reactivity. The 2-methyl group, the 3-amino group, and other positions on the ring can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reaction with metal ions . Other reactions such as the Mannich reaction and cycloaddition reaction can also occur .

Scientific Research Applications

Environmental Science

Lastly, the environmental impact and degradation pathways of quinazolinone derivatives can be an important area of study. Understanding how these compounds break down in the environment is crucial for assessing their long-term ecological effects.

Each of these fields offers a unique perspective on the applications of “2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride” and represents a rich area for ongoing and future scientific inquiry. The information provided here is based on the general properties and known applications of quinazolinone derivatives, as specific detailed studies on this compound were not available in the search results .

Future Directions

Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Future research may focus on synthesizing new quinazolinone derivatives and evaluating their biological activities to discover potential new drugs .

properties

IUPAC Name

2-(methylaminomethyl)-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;/h2-5,11H,6H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJUNGAGOKXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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